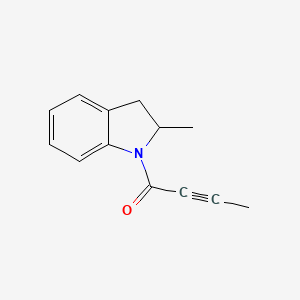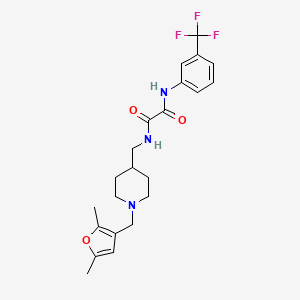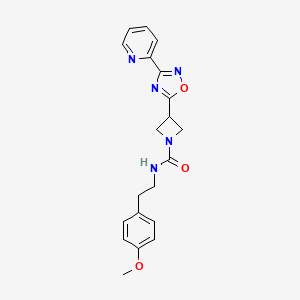
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine, also known as TFP, is a synthetic compound that has gained attention in scientific research due to its unique properties. TFP is a chiral amine, which means it has a carbon atom with four different substituents, giving it two possible mirror-image forms. The (2R)-enantiomer of TFP has been the focus of most studies due to its higher potency and selectivity.
Wirkmechanismus
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine acts as an agonist for the α7 nAChR, binding to the receptor and activating it. This leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes. This compound has been shown to have high selectivity for the α7 nAChR, meaning it does not bind as strongly to other nAChR subtypes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function and reducing inflammation. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. However, this compound is a synthetic compound and may have limitations in terms of its bioavailability and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving (2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another potential direction is the study of this compound's effects on other physiological processes, such as pain perception and immune function. Finally, further research is needed to fully understand the potential risks and benefits of using this compound in clinical settings.
Synthesemethoden
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine can be synthesized using a variety of methods, including the reaction of 2,2,3,3-tetrafluoropropene with tert-butylamine in the presence of a palladium catalyst. Another method involves the reaction of 2,2,3,3-tetrafluoropropene with isobutyraldehyde in the presence of an amine catalyst.
Wissenschaftliche Forschungsanwendungen
(2R)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine has been used in various scientific studies, particularly in the field of medicinal chemistry. It has been shown to have potent and selective activity as an agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning, memory, and inflammation. This compound has also been studied as a potential treatment for Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
(2R)-5,5,5-trifluoro-3,3-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(11)6(2,3)4-7(8,9)10/h5H,4,11H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMANSRIZOOCJ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2740423.png)


![N-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2740426.png)

![N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2740431.png)
![(5Z)-5-[(2E)-1-hydroxy-3-phenylprop-2-enylidene]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2740432.png)

![5-amino-N-(3,4-dimethylphenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2740435.png)
![1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2740437.png)
![5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2740441.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2740443.png)

